7-クロロキノリン-3-カルボン酸エチル

概要

説明

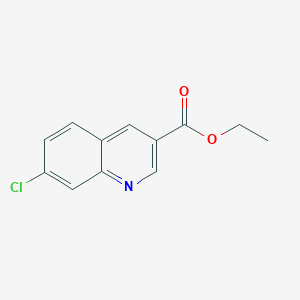

Ethyl 7-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system. This compound is characterized by the presence of an ethyl ester group at the third position and a chlorine atom at the seventh position of the quinoline ring. Quinolines are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications.

科学的研究の応用

Ethyl 7-chloroquinoline-3-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

Biological Studies: The compound is used in studying the biological activities of quinoline derivatives, such as their interactions with enzymes and receptors.

Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals.

作用機序

Target of Action

Ethyl 7-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties, suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that quinoline derivatives interact with their targets, leading to changes that result in their observed biological effects

Biochemical Pathways

Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to bacterial growth, immune response, inflammation, and cell proliferation, among others.

Pharmacokinetics

It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties would influence the bioavailability of the compound.

Result of Action

Given the range of biological activities exhibited by quinoline derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, modulation of immune response, reduction of inflammation, and inhibition of cell proliferation.

生化学分析

Biochemical Properties

Ethyl 7-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties . It also interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their function.

Cellular Effects

Ethyl 7-chloroquinoline-3-carboxylate has been observed to influence various cellular processes. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in gene expression . Additionally, ethyl 7-chloroquinoline-3-carboxylate can impact cellular metabolism by interfering with mitochondrial function, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of ethyl 7-chloroquinoline-3-carboxylate involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . It may also interact with DNA, leading to changes in gene expression . Furthermore, ethyl 7-chloroquinoline-3-carboxylate can modulate the activity of transcription factors, thereby influencing the transcription of specific genes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 7-chloroquinoline-3-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that ethyl 7-chloroquinoline-3-carboxylate can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of ethyl 7-chloroquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

Ethyl 7-chloroquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, ethyl 7-chloroquinoline-3-carboxylate can influence the production of reactive oxygen species (ROS), impacting cellular redox balance and oxidative stress responses .

Transport and Distribution

Within cells and tissues, ethyl 7-chloroquinoline-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . This compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization and accumulation of ethyl 7-chloroquinoline-3-carboxylate are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

Ethyl 7-chloroquinoline-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. It is often found in the mitochondria, where it can interfere with mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, affecting gene expression and transcriptional regulation . The subcellular localization of ethyl 7-chloroquinoline-3-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloroquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:

Starting Materials: o-Aminobenzophenones and diethylmalonate.

Reaction Conditions: The reaction is base-catalyzed and typically carried out by refluxing an alcoholic solution or an organic solvent.

Industrial Production Methods: Industrial production of ethyl 7-chloroquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions: Ethyl 7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the seventh position can be substituted with other nucleophiles.

Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products:

Substitution Products: Various substituted quinoline derivatives.

Reduction Products: Dihydroquinoline derivatives.

Oxidation Products: Quinoline N-oxide derivatives.

類似化合物との比較

- Ethyl 2-chloroquinoline-3-carboxylate

- Ethyl 6-chloroquinoline-3-carboxylate

- Ethyl 8-chloroquinoline-3-carboxylate

Comparison: Ethyl 7-chloroquinoline-3-carboxylate is unique due to the position of the chlorine atom at the seventh position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .

生物活性

Ethyl 7-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 7-chloroquinoline-3-carboxylate belongs to the quinoline family, characterized by a chloro substituent at the 7-position and a carboxylate group at the 3-position. Its molecular formula is with a molecular weight of approximately 219.63 g/mol. The unique structure of this compound contributes to its biological properties and makes it a valuable candidate for further research.

The biological activity of ethyl 7-chloroquinoline-3-carboxylate can be attributed to several mechanisms:

- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.

- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction pathways, affecting cellular functions.

- Reactive Oxygen Species (ROS) Generation : Ethyl 7-chloroquinoline-3-carboxylate can induce ROS production, leading to oxidative stress and apoptosis in various cell types .

Antimicrobial Activity

Ethyl 7-chloroquinoline-3-carboxylate exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These results indicate that the compound has moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antimalarial Activity

Research has shown that derivatives of quinoline compounds, including ethyl 7-chloroquinoline-3-carboxylate, possess significant antimalarial properties. A comparative study highlighted that related compounds showed varying degrees of effectiveness against Plasmodium falciparum, the parasite responsible for malaria .

Case Studies

- Anticancer Potential : A study investigated the anticancer effects of ethyl 7-chloroquinoline-3-carboxylate on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

- Antioxidant Activity : Another research focused on the antioxidant properties of this compound, revealing its potential to reduce lipid peroxidation levels in animal models, suggesting protective effects against oxidative stress-related diseases .

特性

IUPAC Name |

ethyl 7-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDPSLVAMXVUCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573666 | |

| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133455-49-9 | |

| Record name | Ethyl 7-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。